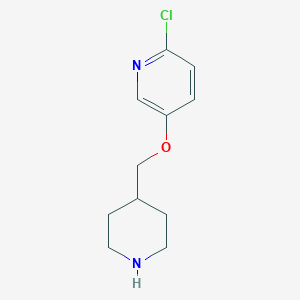

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine

Description

Properties

IUPAC Name |

2-chloro-5-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-11-2-1-10(7-14-11)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAZWGYXRRGTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The core synthetic approach to 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine involves nucleophilic substitution at the 5-position of a chloropyridine precursor, typically 2-chloro-5-chloromethylpyridine or 2-chloro-5-hydroxypyridine derivatives, with a piperidin-4-ylmethanol or piperidine nucleophile. This substitution is commonly facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Key Reaction Conditions and Reagents

Detailed Synthetic Routes

Route via 2-Chloro-5-chloromethylpyridine

- Mechanism: The chloromethyl group at the 5-position of the pyridine ring is displaced by the nucleophilic piperidine nitrogen.

- Procedure: 2-Chloro-5-chloromethylpyridine is reacted with piperidine in the presence of potassium carbonate in DMF. The reaction mixture is heated to 50–80°C and stirred for 16–72 hours under inert atmosphere to ensure complete substitution.

- Outcome: The substitution yields 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine with reported yields up to 88% after purification by chromatography.

Route via 2-Chloro-5-hydroxypyrimidine Derivative (Analogous Methodology)

- Step 1: The hydroxyl group on 2-chloro-5-hydroxypyrimidine is converted into a good leaving group by mesylation using methanesulfonyl chloride and triethylamine in dichloromethane at 0°C.

- Step 2: The mesylate intermediate is then reacted with a piperidine derivative in DMF in the presence of potassium carbonate at elevated temperatures (50–80°C) for 16 hours or more.

- Notes: This method is reported for pyrimidine analogs but is conceptually applicable to pyridine derivatives with similar substitution patterns.

- Outcome: The nucleophilic substitution proceeds efficiently, yielding the target compound after workup and purification.

Reaction Optimization and Scale-Up

- Base Selection: Potassium carbonate is the preferred base for facilitating the nucleophilic substitution, providing good yields and mild reaction conditions.

- Solvent: DMF is favored due to its polar aprotic nature, which stabilizes charged intermediates and enhances nucleophilicity.

- Temperature: Elevated temperatures (50–80°C) accelerate the reaction without significant degradation.

- Time: Reaction times range from 16 to 72 hours depending on scale and substrate reactivity.

- Industrial Considerations: For larger-scale synthesis, continuous flow reactors and optimized stirring and temperature control improve yield and reproducibility.

Data Tables Summarizing Key Experimental Findings

Research Findings and Mechanistic Insights

- The substitution reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon bearing the leaving group (chloromethyl or mesylate).

- The presence of the electron-withdrawing chlorine at the 2-position of the pyridine ring increases the electrophilicity of the 5-position substituent, facilitating nucleophilic attack.

- Using mesylation to convert hydroxyl groups into better leaving groups improves reaction rates and yields.

- Reaction conditions are optimized to balance between reaction completion and minimizing side reactions such as elimination or pyridine ring degradation.

- Purification typically involves extraction, washing with brine and sodium bicarbonate, drying over magnesium sulfate, and chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction can lead to the formation of different piperidine derivatives

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is primarily studied for its potential medicinal applications. It serves as an intermediate in the development of new pharmaceuticals, particularly those targeting central nervous system disorders and cancer therapies. The compound's structure allows it to interact effectively with biological targets, potentially leading to improved therapeutic agents .

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. Pyridine derivatives have been noted for their ability to inhibit various bacterial strains, making them candidates for developing new antibiotics. Studies have shown that compounds similar to 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine exhibit activity against pathogens such as E. coli and Staphylococcus aureus, suggesting its potential in combating infections .

Anticancer Properties

The compound has been evaluated for its anticancer effects in various preclinical studies. In vitro experiments have demonstrated that it can inhibit the proliferation of cancer cell lines, including those associated with leukemia and breast cancer. For instance, analogs of this compound were found to outperform standard chemotherapeutics like 5-Fluorouracil in inhibiting tumor growth .

Agrochemicals

In the agricultural sector, 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is explored for its potential use in developing new pesticides and herbicides. Its biological activity could be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact.

Case Study 1: Leukemia Treatment

A series of studies investigated the efficacy of phosphoramidate analogues related to 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine against L1210 mouse leukemia cells. Results indicated that these compounds could significantly inhibit cell proliferation through mechanisms involving intracellular nucleotide release.

Case Study 2: Breast Cancer Models

In experiments involving MCF-7 and MDA-MB-231 breast cancer cell lines, compounds similar to this pyridine derivative demonstrated enhanced growth inhibition compared to established treatments. This suggests a promising avenue for further development as a therapeutic agent against breast cancer .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : C₁₁H₁₄ClN₂O

- Molecular Weight : ~237.7 g/mol (calculated based on substituents) .

- Spectral Data : Infrared (IR) spectra show characteristic peaks for aromatic C-H stretching (~3020 cm⁻¹), C=O (1672 cm⁻¹), and C≡N (2183 cm⁻¹) in related derivatives . Nuclear Magnetic Resonance (¹H NMR) reveals δH values consistent with piperidine protons (δ 1.4–2.8 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) .

- Synthesis : Synthesized via multi-step protocols involving condensation reactions and functional group modifications, as exemplified in Scheme 1 of , with yields ranging from 67% to 81% .

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The biological and chemical profiles of 2-chloro-5-(piperidin-4-ylmethoxy)pyridine are influenced by substituent variations. Key analogs include:

Key Observations :

- The piperidin-4-ylmethoxy group enhances binding to enzyme active sites (e.g., LSD1) through hydrophobic and hydrogen-bonding interactions, as shown in molecular docking studies .

- Replacing the methoxy linker with a direct amine (as in ) reduces conformational flexibility, often diminishing inhibitory potency .

Key Findings :

- Potency : The methyl-substituted analog (Compound 2) shows higher LSD1 inhibition (IC₅₀ = 62 nM) due to optimized hydrophobic interactions in the enzyme’s substrate-binding pocket .

- Mechanism : Unlike tranylcypromine derivatives (irreversible inhibitors), 2-chloro-5-(piperidin-4-ylmethoxy)pyridine acts as a reversible competitive inhibitor , reducing off-target toxicity risks .

Physicochemical and Pharmacokinetic Properties

Comparative data on solubility, bioavailability, and stability:

Key Insights :

Biological Activity

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperidine moiety, which is known for its role in various biological interactions, making it a subject of interest for drug development.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine can be represented as follows:

This structure includes a chlorine atom at the 2-position of the pyridine ring and a piperidinylmethoxy group, which is crucial for its interaction with biological targets.

The biological activity of 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is primarily attributed to its ability to interact with specific protein targets. Studies suggest that this compound may act as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a significant role in gene regulation and cancer progression. The interaction involves binding to the active site of LSD1, leading to inhibition of its demethylase activity, which can result in altered gene expression profiles in cancer cells .

Anticancer Activity

Recent studies have demonstrated that 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine exhibits notable anticancer properties. It has shown efficacy against various cancer cell lines, including those with overexpressed LSD1. For instance:

- Cell Line Studies : In vitro assays indicated that this compound significantly inhibited cell proliferation in acute myeloid leukemia (AML) cell lines, with IC50 values indicating strong anti-proliferative effects .

- Mechanistic Insights : Molecular docking studies revealed that the piperidinyl group forms crucial interactions with LSD1, enhancing the compound's inhibitory potency .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine may possess antimicrobial activity. Preliminary tests have indicated effectiveness against certain Gram-positive bacteria, although further studies are required to fully elucidate its spectrum of activity and mechanism .

Table 1: Summary of Biological Activities

| Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | LSD1 | 0.65 | Strong inhibition in AML cell lines |

| Antimicrobial | Gram-positive bacteria | TBD | Preliminary results suggest efficacy |

Safety and Toxicology

Toxicological assessments have indicated that 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine exhibits a favorable safety profile. In animal models, no significant acute toxicity was observed at high doses (up to 2000 mg/kg), suggesting potential for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine?

The compound can be synthesized via nucleophilic substitution, where piperidin-4-ylmethanol reacts with a chloropyridine precursor. A method analogous to involves using NaOH in dichloromethane under reflux, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity . Alternative strategies include Mitsunobu reactions (using DIAD and triphenylphosphine) for ether formation, as demonstrated in pyridine-piperidine hybrid syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation?

¹H and ¹³C NMR are essential for verifying the pyridine and piperidine moieties. Pyridine protons typically resonate at 7.5–8.5 ppm, while piperidine protons appear as multiplet signals between 1.5–3.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺). For example, validated imidazo pyridine derivatives using these techniques, noting distinct shifts for aromatic and aliphatic protons .

Q. What safety protocols are required during handling?

Follow GHS hazard codes H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and adhere to waste disposal guidelines. Emergency measures include rinsing skin/eyes with water (P305+P351+P338) and seeking medical attention if exposed .

Q. How are common synthetic byproducts identified and removed?

Byproducts like unreacted chloropyridine or disubstituted derivatives are detected via TLC (Rf comparison) and removed using silica gel chromatography. highlights post-synthesis washes with brine and NaHCO₃ to eliminate acidic impurities .

Advanced Research Questions

Q. How can low yields in the coupling of piperidin-4-ylmethanol to 2-chloro-5-hydroxypyridine be mitigated?

Low yields often arise from steric hindrance or poor leaving-group activation. Activate the hydroxyl group as a tosylate (using TsCl) to enhance electrophilicity. Alternatively, employ Mitsunobu conditions (DIAD/PPh₃) for efficient ether formation, as shown in for chromeno pyrimidine synthesis .

Q. What computational methods predict the compound’s drug-likeness and bioavailability?

Tools like SwissADME assess parameters such as LogP (<5), topological polar surface area (TPSA <140 Ų), and Lipinski’s Rule of Five. used these models to confirm oral bioavailability for a pyrimidine-piperidine hybrid, emphasizing the importance of hydrogen bond donors/acceptors .

Q. How can regioselectivity challenges during pyridine functionalization be addressed?

The chloro group at position 2 directs electrophilic substitution to position 5. For nucleophilic attacks, use directed ortho-metalation (e.g., LDA at -78°C) to install substituents. ’s analysis of chloromethyl pyridines highlights the role of electronic effects in regioselectivity .

Q. How to resolve contradictions in biological activity data across assays?

Variability may stem from solvent effects (e.g., DMSO vs. aqueous buffers) or compound degradation. Validate results using orthogonal assays (e.g., enzymatic vs. cellular) and conduct stability studies (HPLC monitoring). emphasizes reproducibility checks in enzyme inhibition studies .

Q. What strategies optimize purification for scale-up synthesis?

Replace column chromatography with recrystallization (using ethanol/water) or fractional distillation for large-scale production. achieved 99% purity via sequential washes and solvent evaporation, minimizing silica gel dependency .

Q. How does the piperidine moiety influence the compound’s pharmacokinetic properties?

The piperidine ring enhances solubility via hydrogen bonding and modulates metabolic stability. Comparative studies in on pyridine isomers suggest that substituent position affects CYP450 enzyme interactions, impacting half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.